molecular formula C102H126 B14323449 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) CAS No. 110846-74-7

1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)

Cat. No.: B14323449
CAS No.: 110846-74-7
M. Wt: 1352.1 g/mol
InChI Key: LGYRKLOJLQCWTE-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by ethyne (acetylene) linkages and substituted with octyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) typically involves the following steps:

    Formation of Hexaethynylbenzene: This intermediate is synthesized through the Sonogashira coupling reaction, where benzene is reacted with ethynyl groups in the presence of a palladium catalyst.

    Substitution with Octyl Groups: The hexaethynylbenzene is then subjected to a Friedel-Crafts alkylation reaction to introduce octyl groups at specific positions on the benzene rings.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) can undergo various chemical reactions, including:

    Oxidation: The ethyne linkages can be oxidized to form diketones.

    Reduction: The compound can be reduced to form hexahydro derivatives.

    Substitution: The octyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of hexahydro derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Nanotechnology: Employed in the fabrication of nanostructures and molecular electronics.

    Chemistry: Studied for its unique electronic properties and potential as a building block for complex molecular architectures.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe for studying biological interactions.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions due to the presence of multiple benzene rings and octyl groups. These interactions can influence the compound’s electronic properties and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Hexaethynylbenzene: Lacks the octyl substitutions but shares the ethyne-linked benzene structure.

    Octylbenzene: Contains octyl groups but lacks the complex ethyne-linked benzene structure.

    Hexakis(phenylethynyl)benzene: Similar structure but with phenyl groups instead of octyl groups.

Properties

CAS No.

110846-74-7

Molecular Formula

C102H126

Molecular Weight

1352.1 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[2-(4-octylphenyl)ethynyl]benzene

InChI

InChI=1S/C102H126/c1-7-13-19-25-31-37-43-85-49-61-91(62-50-85)73-79-97-98(80-74-92-63-51-86(52-64-92)44-38-32-26-20-14-8-2)100(82-76-94-67-55-88(56-68-94)46-40-34-28-22-16-10-4)102(84-78-96-71-59-90(60-72-96)48-42-36-30-24-18-12-6)101(83-77-95-69-57-89(58-70-95)47-41-35-29-23-17-11-5)99(97)81-75-93-65-53-87(54-66-93)45-39-33-27-21-15-9-3/h49-72H,7-48H2,1-6H3

InChI Key

LGYRKLOJLQCWTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCCCCC)C#CC4=CC=C(C=C4)CCCCCCCC)C#CC5=CC=C(C=C5)CCCCCCCC)C#CC6=CC=C(C=C6)CCCCCCCC)C#CC7=CC=C(C=C7)CCCCCCCC

Origin of Product

United States

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